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Compound of Interest

Compound Name:
Phenylacetaldehyde dimethyl

acetal

Cat. No.: B086100 Get Quote

This guide provides a comprehensive overview of the spectral data for phenylacetaldehyde
dimethyl acetal, tailored for researchers, scientists, and professionals in drug development.

The information is presented in a structured format to facilitate easy comparison and

interpretation, including detailed experimental protocols and a visual representation of the

structural confirmation workflow.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass

Spectrometry, and IR Spectroscopy for phenylacetaldehyde dimethyl acetal.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.32 - 7.19 m 5H
Aromatic protons

(C₆H₅)

4.53 t 1H
Methine proton (-

CH(OCH₃)₂)

3.32 s 6H
Methoxy protons (-

OCH₃)

2.90 d 2H
Methylene protons (-

CH₂-)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

137.9 C (quaternary aromatic)

129.4 CH (aromatic)

128.3 CH (aromatic)

126.3 CH (aromatic)

103.8 CH (methine)

53.0 CH₃ (methoxy)

40.5 CH₂ (methylene)

Solvent: CDCl₃. Reference: CDCl₃ at 77.0 ppm.

Table 3: Mass Spectrometry (Electron Ionization) Data
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m/z Relative Intensity (%) Proposed Fragment

166 ~5 [M]⁺ (Molecular Ion)

135 ~20 [M - OCH₃]⁺

105 ~10 [C₈H₉]⁺

91 ~45 [C₇H₇]⁺ (Tropylium ion)

75 100 [CH(OCH₃)₂]⁺

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Description of Vibration

~3063, 3028 Aromatic C-H stretch

~2995, 2953, 2831 Aliphatic C-H stretch

~1496, 1454 Aromatic C=C stretch

~1192, 1124, 1061 C-O stretch (acetal)

~748, 699 Aromatic C-H bend (out-of-plane)

Sample form: Neat liquid.

Experimental Protocols
The following are detailed methodologies representative of those used to obtain the spectral

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of phenylacetaldehyde dimethyl acetal (approximately 10-20

mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0

ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:
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Instrument: A 400 MHz (or higher field) NMR spectrometer.

Acquisition Parameters:

Number of scans: 16-32

Relaxation delay: 1.0 s

Pulse width: 90°

Spectral width: -2 to 12 ppm

Processing: The free induction decay (FID) is Fourier transformed, and the resulting

spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz (or corresponding field) NMR spectrometer.

Acquisition Parameters:

Number of scans: 512-1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm

Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is

phase and baseline corrected, and chemical shifts are referenced to the solvent peak of

CDCl₃ (77.0 ppm).

Mass Spectrometry (MS)
Instrumentation and Method:

Technique: Electron Ionization (EI) Mass Spectrometry.
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Sample Introduction: A dilute solution of phenylacetaldehyde dimethyl acetal in a volatile

organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via

direct injection or through a gas chromatograph (GC-MS).

Ionization: The sample molecules are bombarded with a beam of electrons (typically at 70

eV) in the ion source, causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the resulting signal is processed to

generate a mass spectrum.

Infrared (IR) Spectroscopy
Instrumentation and Method:

Technique: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)

Spectroscopy.[1]

Sample Preparation: A small drop of neat phenylacetaldehyde dimethyl acetal is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample spectrum is then recorded. The final spectrum is presented as the ratio of the

sample spectrum to the background spectrum.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Structure Confirmation Workflow
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The following diagram illustrates the logical workflow of how the different spectral data are used

in conjunction to confirm the structure of phenylacetaldehyde dimethyl acetal.
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Spectral data integration for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b086100#phenylacetaldehyde-dimethyl-acetal-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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